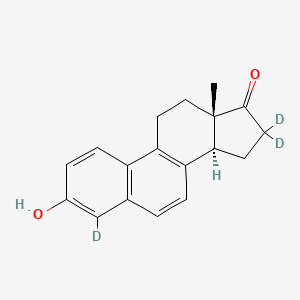

Equilenin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Equilenin-d3 is a deuterated form of equilenin, a naturally occurring steroidal estrogen. Equilenin is primarily found in the urine of pregnant mares and is one of the components of conjugated estrogens used in hormone replacement therapy. The deuterated form, this compound, is used as a stable isotope-labeled compound in various scientific research applications, particularly in the field of analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Equilenin-d3 involves the incorporation of deuterium atoms into the equilenin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions: Equilenin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of quinones or ketones.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Equilenin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of equilenin and related compounds.

Pharmacokinetics: Employed in studies to track the metabolic pathways and distribution of equilenin in biological systems.

Biomedical Research: Investigated for its potential role in hormone replacement therapy and its effects on various physiological processes.

Environmental Science: Used in studies to understand the environmental fate and transport of steroidal estrogens.

Wirkmechanismus

Equilenin-d3, like equilenin, exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and metabolic regulation. The pathways involved are primarily related to the estrogen signaling pathway, which plays a crucial role in reproductive and non-reproductive tissues.

Vergleich Mit ähnlichen Verbindungen

Equilin: Another naturally occurring steroidal estrogen found in the urine of pregnant mares.

Estrone: A naturally occurring estrogen that is structurally similar to equilenin.

Estradiol: The most potent naturally occurring estrogen in humans.

Comparison:

Equilenin vs. Equilin: Both are components of conjugated estrogens, but equilenin has a unique structure with additional double bonds, making it more reactive in certain chemical reactions.

Equilenin vs. Estrone: While both are estrogens, equilenin has a different ring structure, leading to distinct biological activities.

Equilenin vs. Estradiol: Equilenin is less potent than estradiol but has unique applications in hormone replacement therapy due to its distinct pharmacokinetic properties.

Equilenin-d3 stands out due to its stable isotope labeling, making it invaluable in analytical and biomedical research for tracking and quantifying estrogenic compounds.

Eigenschaften

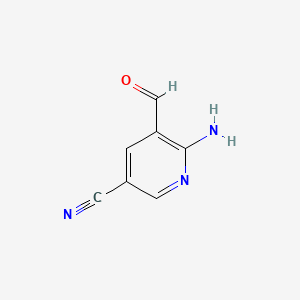

IUPAC Name |

(13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1/i7D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-POWJHRNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747707 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56588-54-6 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.